

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1,3-benzothiazol-7-ol

Cat. No.: B2804055

[Get Quote](#)

A Note to the Reader: Initial searches for "**2-Chloro-1,3-benzothiazol-7-ol**" did not yield specific data for this compound, suggesting it is either a novel or sparsely documented molecule. This guide will therefore focus on the well-characterized and structurally related parent compound, 2-Chloro-1,3-benzothiazole. The principles, protocols, and data presented herein provide a foundational understanding that can inform research into its hydroxylated analogue.

Introduction

2-Chloro-1,3-benzothiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.^{[1][2]} Its unique structure, featuring a benzene ring fused to a thiazole ring with a reactive chlorine atom at the 2-position, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on practical insights for researchers in drug discovery and chemical development.

The benzothiazole core is a prominent scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5][6]} The chlorine atom at the 2-position of 2-chlorobenzothiazole acts as a good leaving group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules.^{[7][8]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloro-1,3-benzothiazole are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ CINS	[9]
Molecular Weight	169.63 g/mol	[9][10]
CAS Number	615-20-3	[9]
Appearance	Not explicitly stated, but related compounds are white to yellow solids.	[11]
Melting Point	2 °C (36 °F)	
Boiling Point	231 °C (448 °F)	
Density	1.238 g/cm ³ at 25 °C (77 °F)	
Solubility	Sparingly soluble in water; soluble in alcohols, ether, acetone, and carbon disulfide.	[2]
log P (Octanol/Water Partition Coefficient)	2.01 (calculated)	

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles can be achieved through various methods. A common and effective approach involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound, followed by cyclization.[4]

General Synthetic Strategy

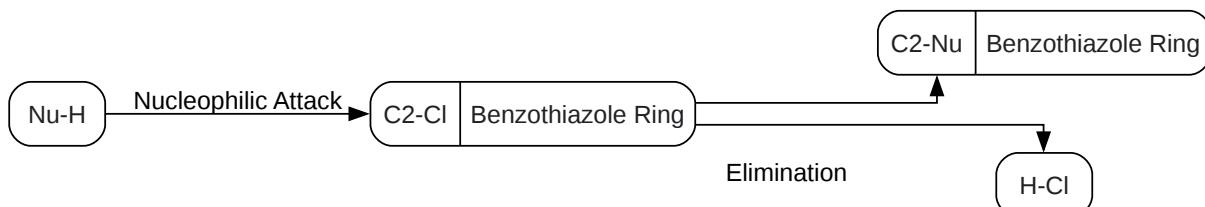
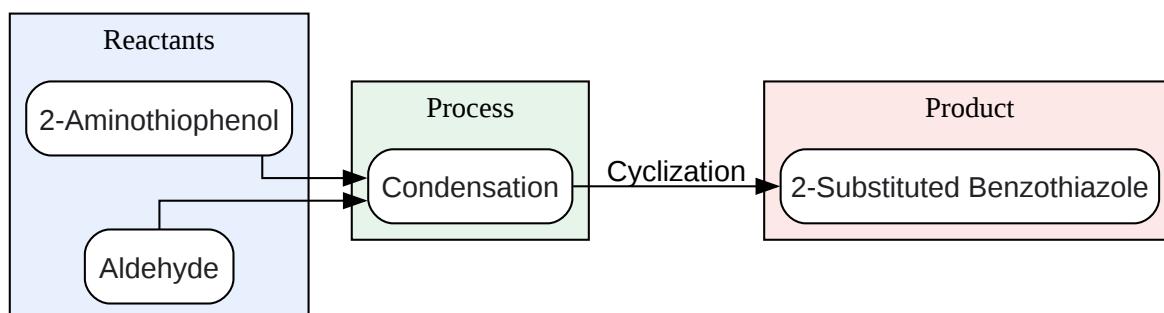
A prevalent method for synthesizing 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes, ketones, or acyl chlorides.[4] For the synthesis of 2-

chlorobenzothiazole specifically, modifications of this general strategy are employed.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.

Materials:



- 2-Aminothiophenol
- Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
- Solvent (e.g., ethanol, dimethyl sulfoxide)
- Catalyst (optional, e.g., $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$)[11]
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

- In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) in the chosen solvent.
- Add the aldehyde (1 mmol) to the solution.
- If using a catalyst, add it to the reaction mixture (e.g., 5 mol% $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$).[11]
- The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid product and wash it with a suitable solvent.
- If no precipitate forms, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
- Characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Visualization of the Synthetic Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Chlorobenzothiazole | C7H4CINS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chlorobenzothiazole (615-20-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. acgpubs.org [acgpubs.org]
- 12. rsc.org [rsc.org]
- 13. arabjchem.org [arabjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2804055#2-chloro-1-3-benzothiazol-7-ol-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com